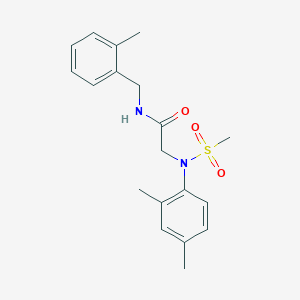![molecular formula C17H24FN5O2 B3936642 3-{4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B3936642.png)
3-{4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]-1-piperazinyl}propanenitrile
Vue d'ensemble
Description
3-{4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]-1-piperazinyl}propanenitrile is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as "DFN-2" and belongs to the class of piperazine derivatives. DFN-2 has shown promising results in various scientific studies due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of DFN-2 involves the modulation of various neurotransmitters in the brain such as serotonin, dopamine, and norepinephrine. This compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which helps to regulate the levels of serotonin in the brain.
Biochemical and Physiological Effects:
DFN-2 has been shown to have various biochemical and physiological effects on the body. This compound has been shown to increase the levels of serotonin in the brain, which helps to regulate mood and emotions. DFN-2 has also been shown to improve cognitive function and memory retention in various scientific studies.
Avantages Et Limitations Des Expériences En Laboratoire
DFN-2 has several advantages and limitations when used in lab experiments. One of the advantages of DFN-2 is its ability to selectively target specific neurotransmitters in the brain. However, one of the limitations of DFN-2 is its potential toxicity at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of DFN-2. One potential direction is the development of new analogs of DFN-2 with improved therapeutic efficacy and reduced toxicity. Another potential direction is the study of DFN-2 in combination with other drugs to determine its potential synergistic effects. Further research is needed to fully understand the potential therapeutic applications of DFN-2 and its mechanism of action in the body.
Conclusion:
In conclusion, DFN-2 is a promising chemical compound that has shown potential therapeutic applications in various scientific fields. This compound has a unique chemical structure and mechanism of action that makes it an attractive target for further study. While there are limitations to its use in lab experiments, the future directions for the study of DFN-2 are promising and may lead to the development of new and improved treatments for various neurological disorders and cancer.
Applications De Recherche Scientifique
DFN-2 has been extensively studied for its potential therapeutic applications in various scientific fields. This compound has shown promising results in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. DFN-2 has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3-[4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN5O2/c1-3-21(4-2)15-13-16(17(23(24)25)12-14(15)18)22-10-8-20(9-11-22)7-5-6-19/h12-13H,3-5,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDINPYOYJIQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)N2CCN(CC2)CCC#N)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-4-propionylpiperazine](/img/structure/B3936565.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936572.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3936594.png)
![2-[2-(4-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B3936596.png)
![2-phenoxy-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3936600.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2-nitrobenzene](/img/structure/B3936607.png)
![1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B3936609.png)

![5-bromo-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3936620.png)
amino]carbonyl}phenyl)amino]acetate](/img/structure/B3936633.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-propoxybenzamide](/img/structure/B3936634.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B3936649.png)
![1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B3936651.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3936653.png)